

Application Notes and Protocols for LipidGreen 2 Staining in Cultured Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LipidGreen 2*

Cat. No.: *B12415862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and visualization of neutral lipids within cultured cells. This dye offers significant advantages over traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher specificity to neutral lipids over phospholipids, and reduced background fluorescence.^{[1][2][3]} Its utility extends to various applications, including the study of lipid storage diseases, drug-induced steatosis, and the dynamics of lipid droplets in metabolic research. **LipidGreen 2** is suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for multi-color analysis.^[1]

Product Information

Property	Value	Source
Chemical Name	N-dimethylallylated 3-hydroxyindole based compound	[1]
Molecular Weight	371.47 g/mol	
Excitation Wavelength (Optimal)	440-460 nm	
Emission Wavelength (Optimal)	490-520 nm	
Solubility	DMSO	
Storage	Stock solution: -20°C for 1 month or -80°C for 6 months (protect from light)	

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation:

- Dissolve **LipidGreen 2** in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. A common concentration for the stock solution is 1 mM.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

b. Working Solution Preparation:

- On the day of the experiment, thaw a single aliquot of the **LipidGreen 2** stock solution at room temperature.

- Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. Recommended concentrations range from 2.6 μ M to 10 μ M, depending on the cell type and experimental goals. For initial experiments, a concentration of 5-10 μ M is a good starting point.
- Ensure the final concentration of DMSO in the culture medium is below 1% to avoid cytotoxicity.

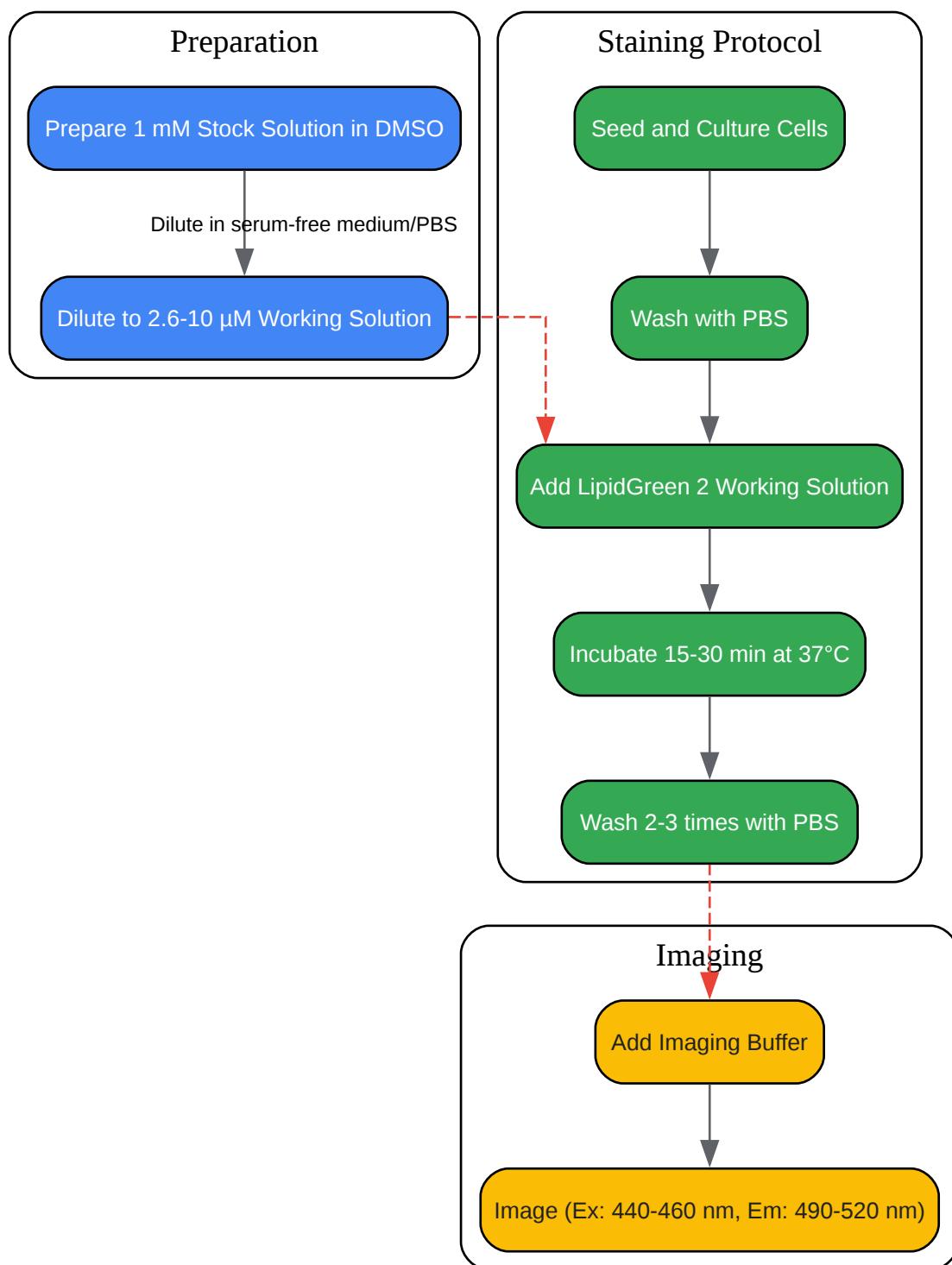
Live Cell Staining Protocol

This protocol is suitable for most adherent cell lines.

a. Cell Seeding:

- Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that allows for optimal visualization without overgrowth.
- Culture the cells overnight or until they reach the desired confluence.

b. Staining:


- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed (37°C) PBS.
- Add the **LipidGreen 2** working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator, protected from light. Incubation times may be extended up to 4 hours for certain cell types or experimental conditions.

c. Washing:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound dye.

d. Imaging:

- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter set).
- Optimal excitation is between 440-460 nm, and emission should be collected between 490-520 nm.

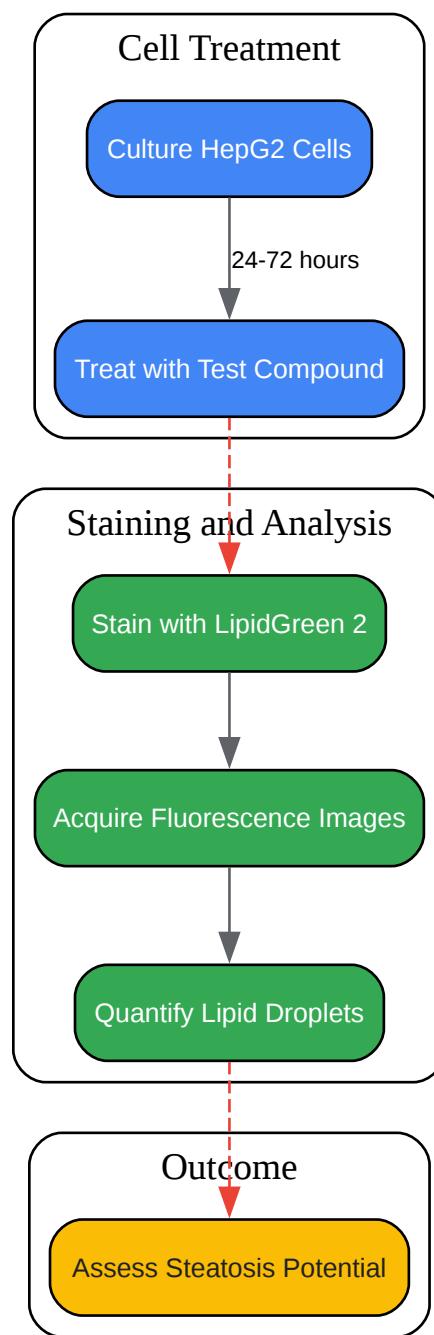
[Click to download full resolution via product page](#)**Caption:** Experimental workflow for live-cell staining with **LipidGreen 2**.

Data Presentation

Table 1: Recommended Staining Parameters for Different Cell Lines

Cell Line	Staining Concentration (µM)	Incubation Time (minutes)	Reference
3T3-L1 (differentiated)	10	30	
HepG2	10	Not Specified	
Various Cell Lines	10	240 (4 hours)	
Cupriavidus necator (bacteria)	2.6	30	

Table 2: Comparison of LipidGreen 2 and Nile Red


Feature	LipidGreen 2	Nile Red	Reference
Specificity	High for neutral lipids	Stains both neutral lipids and phospholipids	
Fluorescence Signal	Brighter than Nile Red	Less intense	
Background Staining	Minimal	Can have non-specific background	
Photostability	High long-term stability	Fluorescence may decrease quickly	
Multi-color Imaging	Suitable	Broad emission spectrum can interfere with other channels	
Excitation (nm)	440-460	450-500 (yellow-gold emission) / 515-560 (red emission)	
Emission (nm)	490-520	>528 (yellow-gold) / >590 (red)	

Application: Assessment of Drug-Induced Steatosis

LipidGreen 2 is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.

Experimental Workflow:

- Cell Culture: Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.
- Drug Treatment: Treat the cells with the compound of interest at various concentrations for a specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.
- Staining: Following treatment, stain the cells with **LipidGreen 2** using the protocol described above.
- Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.
- Image Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software. An increase in fluorescence indicates lipid accumulation.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing drug-induced steatosis using **LipidGreen 2**.

Troubleshooting

- **Weak Signal:** Increase the staining concentration or incubation time. Ensure the filter set on the microscope is appropriate for the excitation and emission spectra of **LipidGreen 2**.

- High Background: Ensure adequate washing steps are performed after staining. Prepare fresh working solutions for each experiment.
- Cell Toxicity: While **LipidGreen 2** generally has low toxicity, it is good practice to perform a cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity assay, such as one using SYTOX Green or Propidium Iodide, can be employed to assess cell viability after staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for LipidGreen 2 Staining in Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12415862#lipidgreen-2-staining-protocol-for-cultured-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com